molecular formula C12H18O5 B1507615 Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1006686-08-3

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B1507615
CAS No.: 1006686-08-3
M. Wt: 242.27 g/mol
InChI Key: MKIVRVCORBPIQI-UHFFFAOYSA-N
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Description

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate ( 1006686-08-3) is a high-purity spirocyclic building block of significant interest in advanced organic and medicinal chemistry research. With a molecular formula of C12H18O5 and a molecular weight of 242.27 g/mol, this compound features a unique structure containing both formyl and ethyl ester functional groups, making it a versatile precursor for constructing complex molecular architectures . Its primary research value lies in its application as a key synthetic intermediate. The presence of the formyl group facilitates various chemical reactions, including formylation, to introduce aldehyde functionalities into target molecules . The ethyl ester group is highly versatile and can be utilized in further synthetic transformations, such as hydrolysis, reduction, or amidation, to create a diverse array of derivatives . This reactivity profile makes it exceptionally valuable for developing pharmaceuticals and novel functional materials. Preliminary scientific investigations suggest this compound and its derivatives show promising biological activity. Research indicates potential as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways, with some studies highlighting its ability to induce apoptosis in human cancer cell lines, suggesting potential as an anticancer agent . It has also been evaluated for its role in biochemical studies as a probe to elucidate enzyme mechanisms and receptor signaling pathways due to its ability to interact with biological systems . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, as it may cause skin and eye irritation .

Properties

IUPAC Name

ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIVRVCORBPIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730894
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006686-08-3
Record name Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical reactions, including:

  • Formylation Reactions : The presence of the formyl group facilitates reactions that introduce aldehyde functionalities into other compounds.
  • Esterification : The ethyl ester group can be utilized in further synthetic transformations to create a variety of derivatives.

Medicinal Chemistry

The compound has shown potential as a precursor in the synthesis of pharmaceuticals targeting specific biological pathways. Its structural features allow it to interact with biological systems effectively:

  • Anticancer Activity : Preliminary studies have indicated that this compound may induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent.
  • Drug Development : Its unique reactivity can be harnessed to develop new therapeutic agents.

Biochemical Studies

This compound is used as a probe in various biochemical studies:

  • Enzyme Mechanisms : It can elucidate enzyme interactions and mechanisms due to its ability to modulate enzyme activity.
  • Receptor Studies : The compound may influence receptor signaling pathways, providing insights into cellular responses and drug interactions .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • In Vitro Studies : Research demonstrated significant apoptosis induction in various human cancer cell lines when treated with this compound, indicating its potential for anticancer therapy.
  • Synthetic Applications : The compound has been successfully used in synthesizing complex organic molecules through innovative synthetic routes.

Mechanism of Action

The mechanism by which Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1006686-08-3
  • Molecular Formula : C₁₂H₁₈O₅
  • Molecular Weight : 242.27 g/mol
  • Structure : Features a spirocyclic 1,4-dioxaspiro[4.5]decane core with an ethyl carboxylate group and a formyl substituent at the 8-position.

Physical Properties :

  • Storage : Requires storage at -20°C (short-term) or -80°C (long-term) to prevent degradation .
  • Solubility : Soluble in DMSO; heating to 37°C and sonication improve dissolution .
  • Purity : >98% as confirmed by HPLC and COA (Certificate of Analysis) .

Comparison with Similar Compounds

Structural Analogs

The following compounds share the 1,4-dioxaspiro[4.5]decane framework but differ in substituents and functional groups:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Features
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (Target) 1006686-08-3 8-formyl, 8-ethyl carboxylate C₁₂H₁₈O₅ 242.27 Reactive formyl group for derivatization; requires cold storage
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 24730-88-9 8-methyl, 8-ethyl carboxylate C₁₂H₂₀O₄ 228.28 Stable under ambient conditions; used in palladium-catalyzed C–H functionalization
Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 87787-08-4 8-methyl, 8-methyl carboxylate C₁₁H₁₈O₄ 214.26 Lower molecular weight; methyl ester enhances lipophilicity
Ethyl 8-[(S)-hydroxy[4-(phenylmethoxy)phenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylate 182227-19-6 8-(S)-hydroxy[4-(phenylmethoxy)phenyl]methyl, 8-ethyl carboxylate C₂₄H₂₈O₆ 428.48 Chiral center; potential pharmaceutical applications due to aryl moieties

Physicochemical Properties

Property Target Compound Ethyl 8-methyl (CAS 24730-88-9) Methyl 8-methyl (CAS 87787-08-4)
Storage -20°C to -80°C 2–8°C under inert atmosphere Room temperature
Hazard Statements Not reported H302, H315, H319, H335 Not reported
Boiling Point Not available Not available Not available

Key Observations :

  • The target compound’s formyl group necessitates stringent storage conditions to prevent oxidation or degradation .
  • Ethyl 8-methyl derivatives exhibit higher thermal stability but pose moderate health hazards (e.g., skin/eye irritation) .

Biological Activity

Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 1006686-08-3) is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}O5_5
  • Molecular Weight : 242.27 g/mol
  • IUPAC Name : this compound
  • Purity : >95% .

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets:

  • Enzyme Interaction : The compound can act as a probe in biochemical studies to elucidate enzyme mechanisms and interactions.
  • Receptor Modulation : It may influence receptor activity, potentially affecting signaling pathways involved in cellular responses.
  • Chemical Reactivity : The presence of both formyl and ester groups enables a wide range of chemical reactions, enhancing its utility in synthetic and medicinal chemistry .

Anticancer Activity

Recent studies have indicated that derivatives of dioxaspiro compounds exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through the modulation of apoptotic pathways and cell cycle regulation.

Case Study : In vitro assays demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against specific bacterial strains, making it a candidate for further development in antimicrobial therapies.

Research Findings :

  • Study on Bacterial Inhibition : this compound exhibited inhibitory effects on Gram-positive bacteria in laboratory settings .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylateLacks formyl groupLimited biological activity
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateMethyl instead of formyl groupModerate activity; less potent than target compound

The presence of the formyl group in this compound enhances its reactivity and biological interactions compared to its analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the following key steps:

  • Formation of the spirocyclic 1,4-dioxane ring system.
  • Introduction of the ethyl carboxylate group at the spiro center.
  • Installation of the formyl (aldehyde) group at the 8-position of the spirocyclic framework.

This synthetic approach often relies on cyclization reactions of appropriately substituted keto-alcohol precursors or ketoesters, followed by selective oxidation or formylation steps.

Comparative Table of Preparation Parameters

Step Description Conditions/Notes
Starting Material Ketoester or ketoalcohol precursors Purity critical for cyclization efficiency
Cyclization Acid or base catalysis to form 1,4-dioxaspiro ring Control pH, temperature, and time for selectivity
Formyl Group Introduction Selective oxidation or formylation at 8-position Use mild oxidants to avoid over-oxidation
Esterification Ethyl ester formation if not present Standard esterification or transesterification methods
Purification Chromatography or recrystallization To isolate pure compound
Stock Solution Prep. Dissolution in DMSO, followed by co-solvent dilution Ensure clarity, use physical aids for dissolution

Research Findings and Considerations

  • Spiroketal Stability: The spiroketal ring system is sensitive to acidic and basic conditions; thus, reaction conditions must be optimized to avoid ring opening or rearrangement.
  • Regioselectivity: The formyl group must be introduced selectively at the 8-position without affecting other functional groups.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading impact overall yield and purity.
  • Scalability: The described methods are amenable to scale-up with careful control of reaction parameters and purification steps.

Q & A

Q. What are the key synthetic routes for Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via hydrolysis or oxidation of its spirocyclic precursors. For example, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes oxidation using ceric ammonium nitrate (CAN) in acetonitrile/water at 70°C to yield the formyl derivative . Key variables affecting yield include solvent polarity (e.g., MeCN stabilizes intermediates), temperature (optimal at 70°C), and stoichiometry (CAN in sub-equimolar ratios minimizes side reactions). Purity is typically ≥95%, achieved via liquid-liquid extraction (EtOAc/water) and Na₂SO₄ drying .

Q. How is the spirocyclic structure of this compound validated experimentally?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for structural elucidation . For labs without crystallography access, NMR spectroscopy (¹³C and DEPT-135) confirms the spirocyclic motif: the quaternary carbon at position 8 shows no proton coupling, while the dioxaspiro ring protons exhibit distinct splitting patterns (e.g., δ 3.8–4.2 ppm for dioxolane protons) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of the formyl group. Solutions in aprotic solvents (e.g., DCM) are stable for ≤1 month at –20°C .

Advanced Research Questions

Q. How can conflicting biological activity data (e.g., IC₅₀ values) for structurally similar spirocyclic compounds be resolved?

Discrepancies in reported IC₅₀ values (e.g., 20 µM vs. 156.3 µM in cytotoxicity assays) often stem from experimental variables:

  • Cell line specificity : MCF-7 (breast cancer) vs. liver homogenate models .
  • Assay conditions : Varying incubation times or serum concentrations alter bioavailability.
  • Purity thresholds : Impurities ≥5% (e.g., residual CAN) may non-specifically inhibit enzymes . Standardize protocols using high-purity batches (≥98%) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize stereochemical control during synthesis of the spirocyclic core?

The spiro center’s stereochemistry is influenced by:

  • Ring-closing conditions : Acid-catalyzed cyclization (e.g., pTSA in acetone/water) favors the thermodynamically stable diastereomer via chair transition states .
  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives during ketone formation can induce enantioselectivity, though this remains underexplored for this compound .
  • Crystallization-induced asymmetric transformation : Recrystallization from hexane/EtOAc enriches the desired isomer .

Q. How does the formyl group’s electronic nature impact reactivity in downstream derivatizations?

The electron-withdrawing formyl group enhances electrophilicity at the adjacent carbonyl, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). However, competing side reactions (e.g., aldol condensation) require careful pH control (optimally pH 7–8) and low temperatures (0–5°C) .

Q. What analytical methods resolve spectral overlaps in ¹H NMR for this compound?

Key challenges include overlapping signals for dioxaspiro and ethyl ester protons. Strategies:

  • 2D NMR : HSQC and HMBC correlate protons to carbons, distinguishing sp³ (δ 1.2–1.5 ppm) and sp² (δ 9.6–10.1 ppm for formyl) regions .
  • Solvent selection : Deuterated DMSO-d₆ shifts formyl proton downfield (δ ~9.8 ppm), reducing overlap .

Methodological Considerations

Q. How to troubleshoot low yields in CAN-mediated oxidations?

Common issues and fixes:

  • Incomplete oxidation : Increase CAN equivalence (up to 1.2 equiv) or extend reaction time (≤4 hr).
  • Byproduct formation : Add scavengers (e.g., NaHCO₃) to neutralize HNO₃ byproducts .
  • Scale-up challenges : Use flow chemistry for better heat dissipation, critical for exothermic CAN reactions .

Q. What computational tools predict the compound’s bioactivity?

  • Molecular docking : AutoDock Vina models interactions with targets like cyclooxygenase-2 (COX-2), leveraging the spirocycle’s rigidity for binding pocket compatibility .
  • QSAR models : Train datasets using PubChem bioactivity data (e.g., AID 1345083) to correlate substituents (e.g., formyl vs. methyl) with cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

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